2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone

Descripción

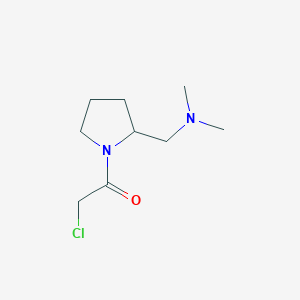

2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is a chloroethanone derivative featuring a pyrrolidine ring substituted at the 2-position with a dimethylaminomethyl group. This compound serves as a critical building block in organic synthesis, particularly for pharmaceuticals and bioactive molecules. Its structure combines a reactive 2-chloroethanone moiety with a tertiary amine-functionalized pyrrolidine, enhancing solubility and enabling diverse chemical modifications.

Propiedades

IUPAC Name |

2-chloro-1-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17ClN2O/c1-11(2)7-8-4-3-5-12(8)9(13)6-10/h8H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGKQYGMCGMPSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCN1C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Nucleophilic Substitution of Pyrrolidine Derivatives

The most widely documented method involves reacting a pyrrolidine derivative bearing a dimethylaminomethyl group with chloroacetyl chloride under controlled conditions. The (S)-configured pyrrolidine precursor is synthesized via asymmetric catalysis or resolution to ensure enantiomeric purity. Chloroacetyl chloride acts as an electrophile, attacking the pyrrolidine nitrogen to form the ethanone backbone.

Key Reaction Steps:

-

Preparation of (S)-2-Dimethylaminomethylpyrrolidine :

The chiral pyrrolidine intermediate is synthesized by reductive amination of (S)-proline derivatives or via enantioselective alkylation of pyrrolidine with dimethylamine and formaldehyde. -

Chloroacetylation :

The pyrrolidine derivative is dissolved in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) and cooled to 0–5°C. Chloroacetyl chloride is added dropwise, followed by a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts.

Representative Reaction:

This method achieves moderate yields (50–70%) but requires rigorous purification via column chromatography or recrystallization to remove unreacted starting materials.

Alternative Pathways via Protective Group Strategies

To prevent side reactions at the dimethylamino group, protective strategies using tert-butoxycarbonyl (Boc) or benzyl groups have been explored. For instance, the dimethylamine moiety is temporarily protected during chloroacetylation, followed by deprotection under acidic conditions.

Example Protocol:

-

Protection :

(S)-2-Aminomethylpyrrolidine is treated with Boc anhydride to form (S)-2-(Boc-aminomethyl)pyrrolidine. -

Chloroacetylation :

The protected intermediate reacts with chloroacetyl chloride in the presence of DIPEA. -

Deprotection :

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane, yielding the free dimethylaminomethyl group.

This approach improves regioselectivity but adds synthetic steps, reducing overall efficiency.

Mechanistic Insights and Side Reactions

Chloroacetyl Transfer Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The pyrrolidine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride ion. Steric hindrance from the dimethylaminomethyl group influences reaction kinetics, necessitating prolonged reaction times (12–24 hours).

Common Side Reactions

-

Over-Chlorination : Excess chloroacetyl chloride may lead to di- or tri-chlorinated byproducts.

-

Racemization : Elevated temperatures or prolonged reaction times can cause loss of chiral integrity at the pyrrolidine center.

-

Dimethylamine Quaternization : The dimethylamino group may react with chloroacetyl chloride, forming undesired ammonium salts.

Optimization Strategies for Yield and Purity

Solvent and Temperature Effects

| Condition | Optimal Choice | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous THF | Maximizes solubility of intermediates |

| Temperature | 0–5°C (initial), then 25°C | Minimizes racemization |

| Base | DIPEA | Superior HCl scavenging vs. triethylamine |

Catalytic Enhancements

The use of Lewis acids like zinc chloride (5 mol%) accelerates chloroacetyl transfer, reducing reaction time to 6–8 hours. However, catalytic residues complicate purification.

Analytical Characterization

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) at moderate temperatures.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Oxidation: Potassium permanganate in aqueous or acidic conditions at elevated temperatures.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Reduction: Corresponding alcohols.

Oxidation: Carboxylic acids or other oxidized products.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone serves as an important intermediate in the synthesis of bioactive compounds. Its structural features allow for modifications that can lead to enhanced pharmacological profiles.

Case Study: Antidepressant Development

Research has indicated that derivatives of this compound exhibit potential as antidepressants by targeting neurotransmitter systems in the brain. A study found that modifications to the pyrrolidine ring could enhance binding affinity to serotonin receptors, suggesting a pathway for developing new antidepressant therapies.

Synthesis of Novel Compounds

The compound is utilized as a building block in the synthesis of various heterocyclic compounds. Its reactive chloro group allows for nucleophilic substitutions, which can lead to the formation of more complex structures.

Example: Synthesis of Antiviral Agents

In recent studies, researchers have explored the synthesis of antiviral agents using this compound as a precursor. The incorporation of this compound into larger molecular frameworks has shown promise against viral infections, highlighting its versatility in drug development.

Material Science

Beyond medicinal applications, this compound is also being investigated for its potential use in material science, particularly in the development of polymers and coatings.

Research Insight: Polymerization Reactions

Recent studies have demonstrated that this compound can act as an initiator in polymerization reactions, leading to materials with desirable mechanical properties. This application is particularly relevant in creating smart materials that respond to environmental stimuli.

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Intermediate for synthesizing bioactive compounds | Development of new antidepressants |

| Synthesis of Compounds | Building block for complex heterocycles | Creation of antiviral agents |

| Material Science | Initiator in polymerization reactions | Development of smart materials |

Mecanismo De Acción

The mechanism of action of 2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Key Comparisons of Chloroethanone Derivatives

Structural and Functional Insights

- Reactivity: The 2-chloroethanone group in all compounds acts as a leaving group, facilitating nucleophilic substitutions.

- Solubility: The tertiary amine in the target compound enhances aqueous solubility under acidic conditions, a trait absent in non-amine derivatives (e.g., tetrazole or fluorene-based compounds).

Actividad Biológica

2-Chloro-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-ethanone is a synthetic organic compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a chloro-substituted ethanone group and a pyrrolidine ring, makes it a valuable candidate for various biological studies. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H17ClN2O

- Molecular Weight : 204.70 g/mol

- Purity : Typically ≥95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and are implicated in various diseases, including cancer .

Pharmacological Studies

Recent research has highlighted the pharmacological potential of this compound:

- In Vitro Studies : The compound has shown promising results in inhibiting specific protein kinases, which are critical for cellular signaling pathways. For instance, it demonstrated significant inhibitory effects against cyclin-dependent kinase CRK12, indicating its potential as an anticancer agent .

- In Vivo Studies : Animal studies have revealed that the compound exhibits favorable pharmacokinetic properties, including good bioavailability and tissue penetration. In NMRI mice, after subcutaneous administration at 10 mg/kg, it achieved a bioavailability of approximately 74% with a half-life of about 1 hour .

Table 1: Summary of Key Findings

| Study Type | Model Organism | Dosage | Bioavailability | Half-Life | Key Findings |

|---|---|---|---|---|---|

| In Vitro | Mouse Hepatocytes | N/A | N/A | N/A | Stable to metabolism |

| In Vivo | NMRI Mice | 10 mg/kg | 74% | ~1 hour | Significant inhibition of CRK12 |

| In Vivo | Cattle | IV/IM | 73% (IM) | ~1.8 hours | Effective against T. congolense |

The compound's stability in liver microsomes suggests that it may evade rapid metabolism, enhancing its therapeutic potential . Moreover, its efficacy against T. congolense in cattle indicates its applicability in veterinary medicine .

Comparative Analysis

When compared to similar compounds, such as 2-Chloro-1-(methyl-amino-methyl-pyrrolidin-1-yl)-ethanone, the presence of the dimethylamino group in this compound enhances its steric and electronic properties, potentially leading to improved interactions with biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.